

The Chemical Biology of Mycorradicin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biosynthesis, and biological significance of **Mycorradicin**. It is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant biology, and drug discovery who are interested in the roles of apocarotenoids in symbiotic relationships.

Chemical Structure and Properties

Mycorradicin is a C14 apocarotenoid, a class of organic compounds derived from the oxidative cleavage of carotenoids. It is characterized by a polyene backbone, making it a yellow pigment. This coloration is a key indicator of its accumulation in plant roots colonized by arbuscular mycorrhizal (AM) fungi.



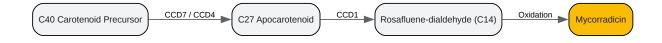
Property	Value	
Chemical Formula	C14H16O4	
IUPAC Name	(2E,4E,6E,8E,10E)-4,9-dimethyldodeca- 2,4,6,8,10-pentaenedioic acid	
Alternative Name	10,10'-Diapocarotene-10,10'-dioic acid	
Molecular Weight	248.27 g/mol	
Appearance	Yellow Pigment	
SMILES	C\C(=C\C=C\C=C(/C)\C=C\C(=O)O)\C=C\C(=O)	
InChI Key	UXBCAWHJMZPSBQ-HBPHNZTASA-N	

Biosynthesis of Mycorradicin

Mycorradicin is synthesized in plants through the methylerythritol phosphate (MEP) pathway, which is responsible for the production of isoprenoids, the precursors to carotenoids. The biosynthesis of **Mycorradicin** involves the enzymatic cleavage of a C40 carotenoid precursor.

The proposed biosynthetic pathway is a two-step process initiated by the action of Carotenoid Cleavage Dioxygenases (CCDs):

- A C40 carotenoid is first cleaved by a CCD enzyme, such as CCD7 or CCD4, to produce a C27 apocarotenoid.
- The resulting C27 apocarotenoid is then further cleaved by CCD1 to yield the C14 precursor of mycorradicin, rosafluene-dialdehyde, which is subsequently oxidized to form Mycorradicin.



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Figure 1. Proposed biosynthetic pathway of Mycorradicin.

Quantitative Data of Mycorradicin in Plant Roots

The accumulation of **Mycorradicin** is strongly correlated with the colonization of plant roots by arbuscular mycorrhizal (AM) fungi. The table below summarizes the concentrations of **Mycorradicin** found in various plant species with and without AM fungal inoculation. The data clearly indicates a significant increase in **Mycorradicin** levels in mycorrhizal roots.[1]



Plant Species	Fungal Partner	Mycorradicin Concentration (μg/g fresh weight)
Liliopsida		
Allium porrum (Leek)	Glomus intraradices	1.8
Triticum aestivum (Wheat)	Glomus intraradices	2.5
Zea mays (Maize)	Glomus intraradices	4.2
Zea mays (Maize)	Glomus mosseae	1.5
Rosopsida		
Daucus carota (Carrot)	Glomus intraradices	0.5
Helianthus annuus (Sunflower)	Glomus intraradices	Not detectable
Linum usitatissimum (Flax)	Glomus intraradices	1.2
Medicago truncatula	Glomus intraradices	3.1
Medicago truncatula	Glomus mosseae	1.1
Nicotiana tabacum (Tobacco)	Glomus intraradices	0.8
Petunia hybrida	Glomus intraradices	0.9
Solanum lycopersicum (Tomato)	Glomus intraradices	0.7
Non-mycorrhizal Controls		
Zea mays (Maize)	None	Trace amounts
Triticum aestivum (Wheat)	None	Not detectable

Experimental Protocols Extraction and Quantification of Mycorradicin from Plant Roots



This protocol describes the extraction and quantification of **Mycorradicin** from root samples using High-Performance Liquid Chromatography (HPLC).

4.1.1. Materials and Reagents

- Fresh or frozen root samples
- Liquid nitrogen
- Mortar and pestle
- Methanol (HPLC grade)
- Ethyl acetate (HPLC grade)
- Water (HPLC grade)
- Formic acid (or Acetic acid)
- Centrifuge
- Rotary evaporator
- HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
- C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 μm)
- Mycorradicin standard (if available for absolute quantification)

4.1.2. Extraction Procedure

- Harvest fresh root samples and wash them thoroughly with deionized water to remove any soil particles.
- Blot the roots dry with paper towels and determine the fresh weight.
- Immediately freeze the root samples in liquid nitrogen to quench metabolic activity.
- Grind the frozen roots to a fine powder using a pre-chilled mortar and pestle.



- Transfer the powdered root tissue to a centrifuge tube and add methanol (e.g., 10 mL per 1 g
 of fresh weight).
- Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes in a sonication bath.
- Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant.
- Repeat the extraction process (steps 5-8) two more times with the remaining pellet to ensure complete extraction.
- Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) and filter through a 0.22 µm syringe filter into an HPLC vial.

4.1.3. HPLC Analysis

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
- Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol with 0.1% formic acid).
- Gradient Program:
 - 0-5 min: 95% A, 5% B
 - 5-25 min: Linear gradient to 5% A, 95% B
 - 25-30 min: Hold at 5% A, 95% B
 - 30-35 min: Linear gradient back to 95% A, 5% B
 - 35-40 min: Hold at 95% A, 5% B for column re-equilibration



Flow Rate: 1.0 mL/min

Injection Volume: 10-20 μL

- Detection: Diode Array Detector (DAD) set to scan from 200-600 nm, with a specific monitoring wavelength around 400-440 nm for Mycorradicin.
- Quantification: For relative quantification, the peak area of Mycorradicin can be integrated
 and normalized to the sample's fresh weight. For absolute quantification, a calibration curve
 should be prepared using a pure Mycorradicin standard.

In Vitro Hyphal Branching Assay with AM Fungi

This assay is designed to evaluate the effect of **Mycorradicin** on the hyphal branching of AM fungi.

4.2.1. Materials and Reagents

- Spores of an AM fungus (e.g., Rhizophagus irregularis)
- Petri dishes (9 cm)
- Strigolactone analog GR24 (positive control)
- Mycorradicin (test compound)
- · Dimethyl sulfoxide (DMSO) for dissolving compounds
- M-medium or other suitable fungal growth medium
- Sterile water
- Microscope

4.2.2. Assay Procedure

- Surface sterilize the AM fungal spores.
- Prepare stock solutions of GR24 and Mycorradicin in DMSO.



- Prepare the fungal growth medium and pour it into Petri dishes.
- Place a small filter paper disc in the center of each agar plate.
- Inoculate the plates with a single, surface-sterilized spore near the filter paper disc.
- Apply a small volume (e.g., 10 μL) of the test solution (Mycorradicin at different concentrations), positive control (GR24), or a solvent control (DMSO) to the filter paper disc.
- Seal the Petri dishes with parafilm and incubate them in the dark at 28-30°C for 7-14 days.
- After the incubation period, observe the fungal hyphae growing from the spore under a microscope.
- Count the number of hyphal branches within a defined area around the spore.
- Compare the number of branches in the Mycorradicin-treated plates to the control plates to determine its effect on hyphal branching.

Analysis of Mycorradicin's Effect on Plant Gene Expression via RT-qPCR

This protocol outlines the steps to investigate how **Mycorradicin** influences the expression of symbiosis-related genes in plants.

4.3.1. Materials and Reagents

- Plant seedlings (e.g., Medicago truncatula)
- Mycorradicin solution
- Liquid nitrogen
- RNA extraction kit
- DNase I
- cDNA synthesis kit



- qPCR master mix
- Primers for target genes (e.g., symbiosis-specific phosphate transporters) and reference genes (e.g., actin or ubiquitin)
- RT-qPCR instrument

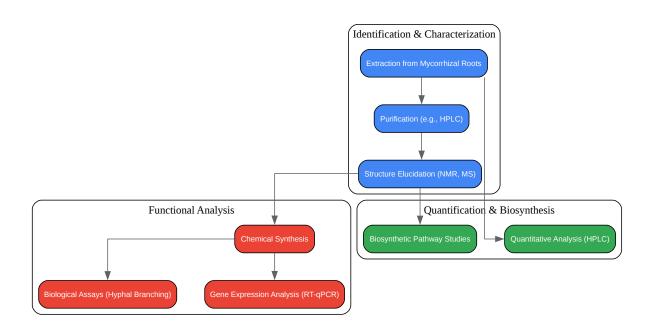
4.3.2. Experimental Procedure

- Grow plant seedlings under sterile conditions.
- Treat the seedlings with a solution containing Mycorradicin at a specific concentration. Use a solvent control for comparison.
- Harvest root tissues at different time points after treatment (e.g., 0, 6, 12, 24 hours).
- Immediately freeze the harvested root tissue in liquid nitrogen.
- Extract total RNA from the root samples using a commercial RNA extraction kit, following the manufacturer's instructions.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
- Perform RT-qPCR using the synthesized cDNA as a template, specific primers for the target and reference genes, and a qPCR master mix.
- Analyze the RT-qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes in Mycorradicin-treated plants compared to the control plants.

Logical Workflow for Mycorradicin Research

The following diagram illustrates a logical workflow for the investigation of **Mycorradicin**, from its identification to the elucidation of its biological function.





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Figure 2. A logical workflow for Mycorradicin research.

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• 1. academic.oup.com [academic.oup.com]



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